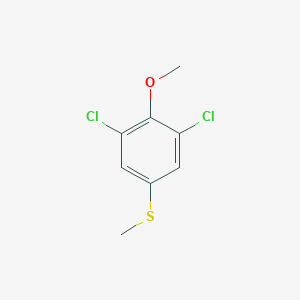

(3,5-Dichloro-4-methoxyphenyl)(methyl)sulfane

Description

The exact mass of the compound this compound is 221.9672914 g/mol and the complexity rating of the compound is 133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methoxy-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c1-11-8-6(9)3-5(12-2)4-7(8)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJCXKOQZPKBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organosulfur Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, play a crucial role in a wide array of chemical and biological processes. wikipedia.org The field of organosulfur chemistry is extensive, covering the study of the properties, synthesis, and applications of these molecules. wikipedia.org These compounds are integral to pharmaceuticals, materials science, and natural products. nih.gov The versatility of sulfur, with its ability to exist in various oxidation states, contributes to the rich and diverse chemistry of its organic derivatives. nih.gov

Organosulfur compounds are not only vital for life, as seen in the amino acids cysteine and methionine, but are also found in essential medicines like penicillin. wikipedia.org In materials science, organosulfur materials are being investigated for applications in rechargeable batteries due to their high theoretical capacity and environmental friendliness. rsc.orgacs.org The study of organosulfur chemistry provides a foundation for understanding the behavior and potential applications of molecules like (3,5-Dichloro-4-methoxyphenyl)(methyl)sulfane.

Significance of Dichlorinated Methoxyphenyl Moieties in Synthetic Design

The dichlorinated methoxyphenyl moiety is a significant structural feature in the design of complex organic molecules. This component can influence the electronic and steric properties of a molecule, thereby affecting its reactivity and biological activity.

The presence of chlorine atoms on the phenyl ring can significantly alter the electron density of the aromatic system. This electronic effect is crucial in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, where substituted phenylboronic acids are key reagents. chemimpex.com For instance, 3,5-dichloro-4-methoxyphenylboronic acid is a versatile building block in organic synthesis, utilized in the development of pharmaceuticals and advanced materials. chemimpex.com

The methoxy (B1213986) group (-OCH3) is another important functional group in medicinal chemistry. researchgate.net It can influence a compound's lipophilicity, which affects its ability to cross biological membranes, and can also participate in hydrogen bonding, impacting ligand-protein interactions. researchgate.net The strategic placement of methoxy groups on an aromatic ring is a common strategy in drug design to optimize a compound's pharmacokinetic and pharmacodynamic properties. mdpi.com The combination of dichloro and methoxy substituents on a phenyl ring, as seen in (3,5-Dichloro-4-methoxyphenyl)(methyl)sulfane, creates a unique electronic and steric environment that can be exploited in the design of novel compounds with specific properties.

Evolution of Research Trajectories for Aryl Methyl Sulfanes

Multi-Step Synthesis Strategies for Thioether Formation

The construction of aryl alkyl thioethers typically involves the strategic formation of a carbon-sulfur bond, which can be approached from several disconnection points. thieme-connect.com These multi-step strategies rely on the careful preparation of key precursors followed by a robust C–S bond-forming reaction. acsgcipr.org

The synthesis of (3,5-Dichloro-4-methoxyphenyl)(methyl)sulfane can be envisioned through two primary pathways, each requiring distinct precursors.

Pathway A: Aryl Nucleophile Precursor

This approach utilizes a nucleophilic sulfur species derived from 3,5-dichloro-4-methoxythiophenol. The synthesis of this precursor can commence from a readily available starting material like 3,5-dichlorophenol (B58162). The synthetic sequence would involve:

O-Methylation: The phenolic hydroxyl group of 3,5-dichlorophenol is converted to a methoxy (B1213986) group using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base, yielding 1,3-dichloro-2-methoxybenzene.

Introduction of Sulfur: A thiol group can be introduced onto the aromatic ring through various methods. One common route is electrophilic substitution, such as chlorosulfonylation followed by reduction. Alternatively, lithiation of the aromatic ring followed by quenching with elemental sulfur can provide the corresponding thiolate.

Pathway B: Aryl Electrophile Precursor

This pathway involves an electrophilic aryl precursor, such as 1-bromo-3,5-dichloro-4-methoxybenzene, which reacts with a methylthiolate nucleophile. The synthesis of this precursor could start from 3,5-dichloroanisole (B44140).

Electrophilic Bromination: The 3,5-dichloroanisole ring is activated towards electrophilic substitution. Bromination using a reagent like N-Bromosuccinimide (NBS) or bromine with a Lewis acid catalyst would install a bromine atom, likely at the 4-position, to yield 1-bromo-3,5-dichloro-4-methoxybenzene.

These precursor syntheses rely on fundamental functional group transformations that are well-established in organic synthesis. oup.com

With the key precursors in hand, the final C–S bond can be formed through several reliable methods.

Nucleophilic Substitution (SN2): A classic and highly effective method involves the reaction of a thiolate with an alkyl halide. masterorganicchemistry.com In this case, the sodium or potassium salt of 3,5-dichloro-4-methoxythiophenol (from Pathway A) would be reacted with a methyl halide (e.g., methyl iodide) in a polar aprotic solvent to yield the final product via an SN2 mechanism. masterorganicchemistry.comyoutube.com

Metal-Catalyzed Cross-Coupling: Transition-metal catalysis represents the most versatile strategy for forming C(sp²)–S bonds. thieme-connect.comnih.gov

Palladium-Catalysis: The Migita cross-coupling, first reported in 1978, utilizes a palladium catalyst, often Pd(PPh₃)₄, to couple an aryl halide with a thiol in the presence of a base. thieme-connect.comnih.gov This method could effectively couple 1-bromo-3,5-dichloro-4-methoxybenzene with methanethiol.

Copper-Catalysis: Copper-catalyzed C–S coupling reactions, a variation of the Ullmann condensation, are often more economical than palladium-based systems. nih.gov Catalysts like CuI, in combination with a ligand such as 1,10-phenanthroline (B135089) or ethylene (B1197577) glycol, can efficiently promote the reaction between an aryl iodide or bromide and a thiol. nih.govorganic-chemistry.org

Nickel-Catalysis: Nickel catalysts have emerged as powerful alternatives for C–S bond formation, capable of coupling aryl halides, triflates, and other electrophiles with thiols, sometimes under milder conditions than palladium or copper. organic-chemistry.orgacs.org Recent developments include nickel-catalyzed aryl exchange reactions where 2-pyridyl sulfides act as thiol-free sulfur donors. acs.orgnih.gov

The choice of method often depends on substrate scope, functional group tolerance, and economic considerations. thieme-connect.comacsgcipr.org

Targeted Synthesis of Functionalized this compound Derivatives

Creating functionalized analogues of the target molecule requires precise control over reaction selectivity to ensure the desired placement of additional chemical moieties.

While this compound is achiral, the synthesis of its derivatives can involve stereocenters, necessitating stereoselective methods.

Stereoselective Synthesis: The asymmetric synthesis of thioethers can be achieved through several routes. nih.gov One approach is the stereospecific SN2 displacement of a chiral leaving group with a sulfur nucleophile, which proceeds with inversion of configuration. nih.gov For example, reacting 3,5-dichloro-4-methoxythiophenol with a chiral epoxide would lead to a chiral β-hydroxy thioether derivative in a regio- and stereoselective manner. organic-chemistry.org

Regioselective Synthesis: The introduction of additional functional groups onto the aromatic ring of the target molecule is governed by the directing effects of the existing substituents (two chloro groups and a methoxy group). Further electrophilic aromatic substitution would likely occur at the C2 or C6 positions. For more complex targets, regioselective methods like the hydroxysulfenylation of unactivated alkenes can be employed to generate specific β-hydroxysulfide isomers. researchgate.net Transition metal-catalyzed C-H activation is also a powerful, modern tool for the direct and regioselective functionalization of aromatic rings. researchgate.net

The efficiency of C–S cross-coupling reactions is highly dependent on the specific combination of catalyst, ligand, base, and solvent. thieme-connect.comnih.gov Optimization of these parameters is crucial for maximizing product yield and minimizing side reactions. For instance, in copper-catalyzed thiolations of aryl halides, the choice of base can dramatically influence chemoselectivity between different halides on the same molecule. nih.gov Similarly, the development of specific phosphine (B1218219) ligands (e.g., Xantphos, DPEphos) has enabled nickel-catalyzed couplings to proceed at room temperature with high efficiency. thieme-connect.com

The table below summarizes typical conditions and findings for optimizing aryl sulfide synthesis, drawn from various studies on metal-catalyzed cross-coupling reactions.

Electrochemical Synthesis Routes for Sulfides and Related Oxidized Forms

Electrochemical methods offer a sustainable and powerful alternative to traditional chemical synthesis, often avoiding harsh reagents and proceeding under mild conditions. nih.govacs.org These techniques can be applied to both the formation of thioethers and their subsequent oxidation.

Electrosynthesis can be used to form C–S bonds, for example, through the cross-coupling of disulfides and allylic iodides without the need for transition metals or external oxidants. acs.org Anodic electrolysis in molten salts has also been developed to split metal sulfides into elemental sulfur and the pure metal, showcasing a green metallurgical process. pnas.orgnih.gov

More commonly, electrochemistry is employed for the selective oxidation of thioethers to sulfoxides and sulfones, which are themselves valuable chemical entities. nih.govacs.org The oxidation can proceed through two main pathways:

Direct Electrolysis: This method involves the direct single-electron-transfer (SET) from the thioether at the anode to form a radical-cation intermediate. nih.govacs.org This process often requires high electrode potentials.

Mediated Electrolysis: An electrocatalyst or "mediator" is used to shuttle electrons. For example, manganese porphyrins can be electrochemically oxidized to high-valent Mn-oxo species, which then selectively transfer an oxygen atom to the thioether. nih.govacs.org This indirect approach often occurs at lower potentials, improving energy efficiency and functional group tolerance. acs.org

The selective formation of the sulfoxide (B87167) without overoxidation to the sulfone is a significant challenge. nih.gov Electrochemical methods allow for precise control over the oxidative power by tuning the electrode potential. Generally, sulfoxides are formed at lower currents or potentials, while higher currents and different solvents (like methanol) favor the formation of the sulfone. acs.org The oxygen atom incorporated into the final product is typically derived from water present in the reaction medium. nih.govacs.org

The following table summarizes research findings on the electrochemical oxidation of thioethers.

Anodic Oxidation Mechanisms in Sulfide Synthesis

The electrochemical formation of aryl sulfides via anodic oxidation can proceed through several proposed mechanisms, depending on the starting materials and reaction conditions. A common strategy involves the direct C-H sulfidation of an arene, such as 3,5-dichloroanisole, with a suitable sulfur source like dimethyl disulfide.

The core of the mechanism involves the generation of a highly reactive sulfur-centered electrophile at the anode. The process is initiated by the single-electron transfer (SET) oxidation of the sulfur-containing precursor (e.g., a thiol or disulfide) at the anode surface. In the case of dimethyl disulfide (CH₃SSCH₃), anodic oxidation leads to the cleavage of the S-S bond and the formation of a methanesulfenyl radical cation or, upon further oxidation, a sulfenium cation (CH₃S⁺). acs.org

This electrophilic species then attacks the electron-rich aromatic ring of a molecule like 3,5-dichloroanisole. The reaction is an electrophilic aromatic substitution, where the methanesulfenyl group attaches to the aromatic ring, displacing a proton. The regioselectivity of this substitution is governed by the electronic effects of the substituents on the aromatic ring. For 3,5-dichloroanisole, the methoxy group is an ortho-, para-director, and the chloro groups are deactivating but also ortho-, para-directing. The substitution pattern would be determined by the interplay of these directive effects.

A plausible mechanistic pathway is outlined below:

Anodic Oxidation of Sulfur Source: Dimethyl disulfide is oxidized at the anode to generate a reactive electrophilic sulfur species. CH₃SSCH₃ → [CH₃SSCH₃]⁺• + e⁻ [CH₃SSCH₃]⁺• → CH₃S• + CH₃S⁺

Electrophilic Attack: The generated sulfenium cation (CH₃S⁺) attacks the aromatic ring of the precursor, 3,5-dichloroanisole, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation: The intermediate loses a proton (H⁺) to regenerate the aromatic system, yielding the final product, this compound.

This direct electrochemical approach efficiently generates aryl sulfides under catalyst- and oxidant-free conditions. researchgate.net Mechanistic studies indicate that in some transformations, disulfanes may not be the key intermediate; instead, a sulfur radical formed from the oxidation of a thiophenol at the anode directly engages in the reaction. researchgate.net

Investigation of Electrode Materials and Applied Current Effects

Electrode Materials

The anode material plays a pivotal role in the electrochemical process, as it is the site of the key oxidation step. The ideal anode should facilitate the desired electron transfer efficiently without undergoing degradation and should resist passivation, which is the formation of an insulating layer on its surface that impedes the reaction.

Different materials exhibit varied performance:

Graphite and Glassy Carbon: These are cost-effective and widely used materials. Graphite felt, for instance, has been successfully employed as a cathode in aryl sulfide synthesis, while glassy carbon has been used as an anode in mechanistic studies. researchgate.netorganic-chemistry.org Graphite anodes have demonstrated high efficiency in the electrochemical conversion of sulfide ions. researchgate.net

Platinum (Pt): Platinum is a common electrode material due to its high conductivity and relative inertness, though it can be susceptible to poisoning by sulfur-containing compounds.

Boron-Doped Diamond (BDD): BDD electrodes are known for their high oxygen overpotential, exceptional chemical stability, and wide potential window. scielo.brresearchgate.net This makes them highly effective for anodic oxidations, as they can generate powerful oxidizing species without the competing reaction of oxygen evolution from water. They are particularly useful in syntheses requiring direct anodic oxidation of aromatic compounds. researchgate.netnih.gov

Metal Oxides: Anodes made of titanium coated with mixed metal oxides (e.g., IrO₂, Ta₂O₅) are also utilized, although their performance can be influenced by factors like sulfide concentration, which may lead to the deposition of elemental sulfur and subsequent electrode passivation. scielo.br

The selection of the anode material can significantly influence product distribution and current efficiency, as shown in the table below.

Effects of Applied Current

The applied current or current density (current per unit area of the electrode) is a critical parameter that controls the rate of the electrochemical reaction. The choice of current density represents a trade-off between reaction speed and selectivity.

Selectivity and Over-oxidation: While a higher current can speed up the synthesis, it also increases the risk of over-oxidation. In the synthesis of aryl sulfides, the initial product can be further oxidized at the anode to form the corresponding sulfoxide and subsequently the sulfone. acs.orgresearchgate.net Controlling the current is therefore essential for selectivity. For example, selective oxidation of sulfides to sulfoxides is often achieved at a lower constant current (e.g., 5 mA), whereas higher currents (10-20 mA) favor the formation of the over-oxidized sulfone product. acs.org

Current Efficiency: Current efficiency, which is the measure of how effectively the electrons are used for the desired reaction, can decrease at very high current densities. This is often due to an increase in the importance of mass transport limitations or the initiation of side reactions, such as solvent decomposition or oxygen evolution. scielo.br

The following table illustrates the typical effects of varying current density on the electrochemical oxidation of a generic aryl sulfide.

Therefore, for the synthesis of this compound, optimizing the electrode material and applied current is crucial for achieving high yield and selectivity while minimizing the formation of the corresponding sulfoxide and sulfone byproducts.

Oxidation Reactions and Pathways

The oxidation of the sulfide group in this compound is a primary reaction pathway, leading to the formation of sulfoxides and sulfones. These oxidized products are important intermediates in organic synthesis. nih.gov

Formation of Sulfoxides and Sulfones from Sulfide Precursors

The sulfur atom in this compound can be sequentially oxidized, first to a sulfoxide and then to a sulfone. The general transformation is as follows:

This compound → (3,5-Dichloro-4-methoxyphenyl)(methyl)sulfoxide → (3,5-Dichloro-4-methoxyphenyl)(methyl)sulfone

This selective oxidation is a valuable transformation in organic chemistry, as sulfoxides and sulfones are key functional groups in many biologically active molecules and synthetic intermediates. bohrium.comrsc.org The control of the oxidation state is a significant aspect of these reactions.

Mechanistic Studies of Sulfide Oxygenation

The mechanism of sulfide oxidation can proceed through different pathways depending on the oxidant and reaction conditions.

Singlet Oxygen Mechanism: In photooxidation, singlet oxygen (¹O₂) can be the active oxidant. It is typically generated from triplet oxygen (³O₂) in the presence of a photosensitizer. The singlet oxygen reacts with the sulfide to form a persulfoxide intermediate. This intermediate can then react with another molecule of the sulfide to yield two molecules of the sulfoxide. rsc.orgcuny.edu

Single Electron Transfer (SET) Mechanism: In some photochemical systems, an excited photocatalyst can induce a single electron transfer from the sulfide, forming a sulfide radical cation. This radical cation can then react with superoxide (B77818) radical anion or triplet oxygen to form the sulfoxide. rsc.org

Nucleophilic Attack: In reactions with peroxide-based oxidants, the mechanism often involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidant. epa.gov For instance, with hydrogen peroxide, the reaction can be catalyzed by various species that activate the peroxide.

Catalytic and Non-Catalytic Oxidation Systems

A variety of systems have been developed for the oxidation of aryl sulfides, which can be broadly categorized as catalytic and non-catalytic.

Non-Catalytic Systems: A simple and "green" method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide in glacial acetic acid under transition-metal-free conditions. This method is straightforward, and the products can be isolated in high yields. nih.gov

Catalytic Systems: Catalytic methods are often preferred for their efficiency and selectivity.

Metal-Based Catalysts: Transition metal complexes are widely used to catalyze the oxidation of sulfides. For example, ruthenium(II) complexes can effectively catalyze the selective oxidation of sulfides to sulfoxides using molecular oxygen. taylorfrancis.com Titanium complexes, such as those derived from Ti(i-PrO)₄ and chiral diols, are used for the asymmetric oxidation of aryl sulfides to optically active sulfoxides. acs.org Various other metal-based catalysts, including those supported on ionic liquids, have also been reported to give high yields and selectivities. nih.govfrontiersin.org

Photocatalytic Systems: Photocatalysis offers a sustainable approach to sulfide oxidation. Systems using catalysts like 4-nitrophenylacetylene-functionalized Cu₂O crystals can achieve high product yields and excellent selectivity for sulfoxides over sulfones using visible light and an oxygen supply. bohrium.comacs.org

The choice of the oxidation system depends on the desired product (sulfoxide or sulfone) and the required selectivity. Below is a table summarizing various oxidation systems applicable to aryl sulfides.

| Oxidation System | Oxidant | Product | Key Features |

| H₂O₂ / Acetic Acid | Hydrogen Peroxide | Sulfoxide | Transition-metal-free, mild conditions, high yields. nih.gov |

| Ti/H₂O/(R,R)-Diphenylethane-1,2-diol | Hydroperoxides | Chiral Sulfoxide | Catalytic, highly enantioselective. acs.org |

| RuX₂(DMSO)₄ | Molecular Oxygen | Sulfoxide | Catalytic, selective. taylorfrancis.com |

| 4-NA-functionalized Cu₂O | Oxygen / Light | Sulfoxide | Photocatalytic, high selectivity. bohrium.comacs.org |

Substitution Reactions and Aryl Ring Functionalization

The this compound molecule also allows for functionalization through substitution reactions, either on the aromatic ring or at the sulfur center.

Electrophilic Aromatic Substitution on the Dichlorinated Methoxyphenyl Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (SₑAr). The rate and regioselectivity of this reaction are influenced by the existing substituents: two chlorine atoms, a methoxy group, and a methylthio group.

Directing Effects of Substituents:

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. lkouniv.ac.inwikipedia.org

Chlorine Atoms (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate electron density through resonance. lkouniv.ac.in

Methylthio Group (-SCH₃): The methylthio group is generally considered to be a weakly activating group and an ortho, para-director.

In the case of this compound, the positions ortho to the methoxy group are already substituted with chlorine. The position para to the methoxy group is substituted with the methylthio group. The positions ortho to the methylthio group are also substituted with chlorine. Therefore, the most likely positions for electrophilic attack are the carbons bearing the chlorine atoms, potentially leading to ipso-substitution, or more likely, substitution at the remaining unsubstituted positions on a related, less substituted ring. However, for the given structure, the ring is fully substituted, making further electrophilic aromatic substitution challenging without displacement of an existing group.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgminia.edu.egtotal-synthesis.com A base then removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. minia.edu.egtotal-synthesis.com

Nucleophilic Substitution at the Sulfur Center

The sulfur atom in aryl sulfides is nucleophilic. libretexts.org Thiols and their corresponding thiolate anions are excellent nucleophiles in Sₙ2 reactions. libretexts.org Sulfides can react with alkyl halides to form sulfonium (B1226848) salts. libretexts.org

Conversely, the sulfur atom in a sulfonium salt is an electrophilic center and can undergo nucleophilic substitution. While direct nucleophilic substitution at the sulfur atom of a simple sulfide is not a common reaction, the reactivity can be enhanced if the sulfur is part of a better leaving group or is activated. For instance, the cleavage of the sulfur-sulfur bond in aryl disulfides by nucleophiles like triphenylphosphine (B44618) is a well-studied reaction. acs.org

In the context of this compound, a nucleophile could potentially attack the methyl group in an Sₙ2 fashion, with the (3,5-dichloro-4-methoxyphenyl)thiolate acting as the leaving group. This is analogous to the reaction of chlorpyrifos-methyl (B1668853) with sulfur nucleophiles, where nucleophilic attack occurs at the carbon of a methoxy group. nih.gov

The general scheme for such a reaction would be:

Nu⁻ + CH₃-S-Ar → Nu-CH₃ + Ar-S⁻ where Ar = 3,5-Dichloro-4-methoxyphenyl

The feasibility of this reaction would depend on the strength of the nucleophile and the stability of the resulting thiolate anion.

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur (C-S) bond in aryl sulfides such as this compound is a key functional handle that can be selectively cleaved under both reductive and oxidative conditions. This reactivity allows for the strategic removal or transformation of the methylthio group, providing a versatile tool in synthetic organic chemistry.

Reductive and Oxidative Cleavage Mechanisms

A proposed mechanistic pathway for the Raney Nickel desulfurization is as follows:

Adsorption: The sulfur atom of this compound coordinates to the nickel surface.

C-S Bond Cleavage: The carbon-sulfur bond is cleaved, leading to the formation of an aryl radical and a methyl radical bound to the nickel surface.

Hydrogenolysis: The radicals abstract hydrogen atoms from the catalyst surface to form the final desulfurized product and methane.

Oxidative Cleavage: The C-S bond can also be cleaved under oxidative conditions. For instance, treatment with reagents like N-chlorosuccinimide (NCS) can lead to the formation of a chlorosulfonium ion intermediate. rsc.org This intermediate is susceptible to nucleophilic attack, which can result in the cleavage of the C-S bond. The nature of the products will depend on the specific reaction conditions and the nucleophiles present. In the presence of water, hydrolysis can lead to the formation of a sulfoxide, which can undergo further reactions. Under certain conditions, visible light-triggered C-S bond cleavage of benzylic thioethers has been shown to generate carbocations, which can then be trapped by various nucleophiles. unipr.it While not a direct analogue, this highlights the potential for photo-oxidative C-S bond cleavage pathways.

Applications in Organic Synthesis Scaffolding

The ability to selectively cleave the C-S bond makes the methylthio group a useful directing group or a masked functional group in organic synthesis. For instance, after directing a specific transformation on the aromatic ring, the methylthio group can be removed reductively to afford the desired substituted arene. This strategy is particularly useful when direct functionalization of the arene is challenging or lacks regioselectivity.

Furthermore, the cleavage of the C-S bond can be a key step in the construction of more complex molecular scaffolds. For example, the initial aryl sulfide can be seen as a precursor to an aryllithium or aryl Grignard reagent if a halogen-metal exchange were to be performed on a brominated analogue, with the sulfide being introduced later. More directly, the transformation of the sulfide into a better leaving group, such as a sulfonium salt or a sulfone, can enable its displacement by a variety of nucleophiles in cross-coupling reactions. nih.gov This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the sulfur moiety, thereby building a more complex molecular framework.

Transition Metal-Catalyzed Transformations Involving this compound

The aryl moiety and the methylthio group of this compound provide multiple sites for transition metal-catalyzed transformations. These reactions offer powerful methods for the construction of complex biaryl systems and for the selective functionalization of C-H bonds.

Cross-Coupling Reactions Utilizing the Aryl Moiety

Aryl sulfides have emerged as viable coupling partners in various transition metal-catalyzed cross-coupling reactions, serving as alternatives to the more traditional aryl halides. nih.gov Nickel and palladium catalysts are particularly effective in promoting these transformations. rsc.orgacs.orgnih.govrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, can be achieved using aryl sulfides as the electrophilic partner. While less common than with aryl halides, nickel-catalyzed protocols have been developed for the coupling of aryl sulfides with arylboronic acids. doi.org For this compound, a potential Suzuki-Miyaura reaction with an arylboronic acid (Ar'-B(OH)₂) would likely proceed via the following catalytic cycle with a nickel catalyst:

Oxidative Addition: The Ni(0) catalyst oxidatively adds to the C-S bond of this compound to form a Ni(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the nickel center, displacing the methylthiolate group.

Reductive Elimination: The two aryl groups on the nickel center couple and are eliminated to form the biaryl product, regenerating the Ni(0) catalyst.

| Catalyst System | Coupling Partner | Product Type | Potential Yield |

| NiCl₂(dppp)/Base | Arylboronic Acid | Biaryl | Moderate to Good |

| Pd(OAc)₂/Ligand/Base | Arylboronic Acid | Biaryl | Good to Excellent |

This is an illustrative table based on the general reactivity of aryl sulfides. Specific yields for this compound would require experimental validation.

Activation of C-H Bonds Directed by Related Moieties

The thioether group can act as a directing group in transition metal-catalyzed C-H activation reactions, guiding the functionalization to the ortho position. nih.govacs.orgnih.govresearchgate.net This is a powerful strategy for achieving regioselective C-H functionalization, which is often a significant challenge in organic synthesis.

In the case of this compound, the methylthio group could potentially direct the activation of the C-H bonds at the 2- and 6- positions of the benzene (B151609) ring. However, these positions are already substituted with chlorine atoms. Therefore, the directing effect of the methylthio group in this specific molecule for C-H activation on the same ring is blocked.

However, if we consider a related moiety where the chlorine atoms are absent, the thioether group would be expected to direct ortho-C-H activation. For example, in (4-methoxyphenyl)(methyl)sulfane, rhodium or palladium catalysts could be used to direct olefination, arylation, or other functionalizations to the positions ortho to the methylthio group. acs.orgrsc.orgscilit.comnih.gov The generally accepted mechanism involves the coordination of the sulfur atom to the metal center, forming a cyclometalated intermediate which then undergoes further reaction. princeton.eduresearchgate.netnih.gov

| Catalyst | Reaction Type | Position of C-H Activation |

| [Rh(I)] | Olefination/Arylation | Ortho to the directing group |

| Pd(II) | Olefination/Acetoxylation | Ortho to the directing group |

| Ru(II) | Alkenylation | Ortho to the directing group |

This table illustrates the potential for C-H activation directed by a thioether group on an analogous, unchlorinated aromatic ring.

Advanced Spectroscopic Characterization and Structural Analysis of 3,5 Dichloro 4 Methoxyphenyl Methyl Sulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The following sections detail the analysis of (3,5-Dichloro-4-methoxyphenyl)(methyl)sulfane using various NMR techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals. The aromatic protons, being chemically equivalent due to the symmetrical substitution pattern, would appear as a singlet. The methoxy (B1213986) group protons would also produce a singlet, as would the methyl protons of the sulfane group. The electron-withdrawing nature of the two chlorine atoms and the sulfur atom, along with the electron-donating effect of the methoxy group, will influence the precise chemical shifts of these protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to display five unique signals corresponding to the different carbon environments in the molecule. The symmetry of the phenyl ring means that the two chlorinated carbons (C3 and C5) are equivalent, as are the two carbons bearing the aromatic protons (C2 and C6). The carbon attached to the methoxy group (C4) and the carbon bonded to the sulfane group (C1) will each give a distinct signal, as will the methyl carbon of the sulfane group and the methoxy carbon.

Predicted NMR Data:

¹H NMR (Predicted):

Aromatic protons (H2, H6): Singlet

Methoxy protons (-OCH₃): Singlet

Methylsulfane protons (-SCH₃): Singlet

¹³C NMR (Predicted):

Aromatic carbons (C2, C6)

Chlorinated aromatic carbons (C3, C5)

Aromatic carbon (C4, attached to -OCH₃)

Aromatic carbon (C1, attached to -SCH₃)

Methoxy carbon (-OC H₃)

Methylsulfane carbon (-SC H₃)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.3 | s | Ar-H |

| ¹H | ~3.9 | s | -OCH₃ |

| ¹H | ~2.5 | s | -SCH₃ |

| ¹³C | ~150-155 | s | C4 (Ar-O) |

| ¹³C | ~135-140 | s | C1 (Ar-S) |

| ¹³C | ~130-135 | s | C3, C5 (Ar-Cl) |

| ¹³C | ~125-130 | s | C2, C6 (Ar-H) |

| ¹³C | ~60 | q | -OCH₃ |

| ¹³C | ~15 | q | -SCH₃ |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show no cross-peaks for the aromatic protons, as they are predicted to be a singlet with no vicinal or meta coupling partners. This would confirm their isolated nature on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish direct one-bond correlations between protons and the carbons to which they are attached. An HMQC or HSQC spectrum would show correlations between the aromatic proton signals and the corresponding aromatic carbon signals, the methoxy proton signal and the methoxy carbon signal, and the methylsulfane proton signal and the methylsulfane carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:

The aromatic protons (H2, H6) and the adjacent chlorinated carbons (C3, C5) and the carbon bearing the sulfane group (C1).

The methoxy protons and the aromatic carbon to which the methoxy group is attached (C4).

The methylsulfane protons and the aromatic carbon to which the sulfane group is attached (C1).

These 2D NMR experiments, in combination, would provide a comprehensive and definitive structural assignment of the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (-OCH₃, -SCH₃) | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium to Strong |

| 1250-1200 | Aryl-O-C asymmetric stretch | Strong |

| 1050-1000 | Aryl-O-C symmetric stretch | Medium |

| 800-600 | C-Cl stretch | Strong |

| 700-600 | C-S stretch | Weak to Medium |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for confirming the presence of the aromatic ring and the C-S and C-Cl bonds. The symmetric stretching of the substituted benzene (B151609) ring is expected to produce a strong Raman signal. Analysis of the Raman spectrum could also provide insights into the conformational preferences of the methoxy and methylsulfane groups relative to the aromatic ring.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₈H₈Cl₂OS), the molecular weight can be calculated based on the atomic masses of its constituent elements. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum will show three peaks for the molecular ion cluster:

M⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately in the ratio of 9:6:1.

Predicted Mass Spectrometry Data:

| m/z (Mass-to-Charge Ratio) | Ion | Relative Intensity Ratio |

|---|---|---|

| 222 | [C₈H₈³⁵Cl₂OS]⁺ | ~9 |

| 224 | [C₈H₈³⁵Cl³⁷ClOS]⁺ | ~6 |

| 226 | [C₈H₈³⁷Cl₂OS]⁺ | ~1 |

The fragmentation of the molecular ion would likely involve the loss of a methyl radical (•CH₃) from the sulfane or methoxy group, followed by further fragmentation of the aromatic ring. Analysis of these fragment ions would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to a very high degree of precision. For the target compound, this compound, HRMS would be crucial for confirming its molecular formula, C₈H₈Cl₂OS.

The expected high-resolution mass would be calculated based on the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, and ³²S). The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The M+ peak would be the molecular ion, and there would also be significant M+2 and M+4 peaks due to the presence of the ³⁷Cl isotope. The relative intensities of these peaks (approximately 9:6:1) would be a clear indicator of a dichloro-substituted compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₈H₈Cl₂OS

| Ion Formula | Calculated m/z | Isotopic Abundance |

|---|---|---|

| [M]+ (with ²³⁵Cl) | 221.9672 | 100% |

| [M+2]+ (with ¹³⁵Cl, ¹³⁷Cl) | 223.9643 | 65.3% |

| [M+4]+ (with ²³⁷Cl) | 225.9613 | 10.6% |

Note: The data in this table is predicted and not based on experimental results.

Fragmentation Patterns and Structural Information

In mass spectrometry, fragmentation analysis provides valuable information about the structure of a molecule. While no specific fragmentation data for this compound has been reported, we can predict a likely fragmentation pathway based on the functional groups present.

The molecular ion would likely undergo fragmentation through several key pathways:

Loss of a methyl group (-CH₃): This would result in a significant fragment ion at [M-15]⁺.

Loss of the methylsulfane group (-SCH₃): This would lead to a fragment corresponding to the dichloromethoxyphenyl cation.

Cleavage of the methoxy group (-OCH₃): Loss of a methoxy radical would also be a probable fragmentation step.

Loss of chlorine atoms: Sequential loss of chlorine radicals would also be observed.

The analysis of these fragmentation patterns would allow for the unambiguous confirmation of the connectivity of the atoms within the molecule.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [C₇H₅Cl₂O]⁺ | Dichloromethoxyphenyl cation |

| [C₈H₅Cl₂S]⁺ | Ion resulting from loss of the methoxy group |

| [C₇H₅Cl₂OS]⁺ | Ion resulting from loss of a methyl group |

Note: This data is hypothetical and based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This would provide definitive information on the molecular geometry, conformation, and intermolecular interactions of this compound.

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study would reveal the bond lengths, bond angles, and torsion angles of the molecule. It is expected that the dichlorinated phenyl ring would be planar. The orientation of the methoxy and methylsulfane substituents relative to the ring would be of particular interest. Insights from similar structures suggest that the methyl group of the methoxy substituent might be oriented in the plane of the phenyl ring or slightly out of the plane.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-8 |

| c (Å) | ~15-18 |

| β (°) | ~95-105 |

| Z | 4 |

Note: These crystallographic parameters are hypothetical and are based on common values for similar organic molecules.

Crystal Packing and Intermolecular Interactions

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to play a role in the crystal packing.

Based on studies of related compounds, the following interactions are likely to be significant:

C—H···O Hydrogen Bonds: The hydrogen atoms of the methyl groups or the phenyl ring could form weak hydrogen bonds with the oxygen atom of the methoxy group of neighboring molecules.

C—H···Cl Interactions: Weak interactions between hydrogen atoms and the chlorine atoms of adjacent molecules could also contribute to the stability of the crystal lattice.

π–π Stacking: The aromatic rings of adjacent molecules might engage in π–π stacking interactions, further stabilizing the crystal structure.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one |

| 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide |

| N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine |

| N-(ortho-methoxybenzyl)-4-methylmethamphetamine |

| 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 |

| 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide |

| 3,5-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide |

| 3,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide |

| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide |

| 3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol |

| methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate |

| 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine |

Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 4 Methoxyphenyl Methyl Sulfane

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing valuable information about their geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. For molecules with flexible bonds, such as the C-O-C bond in anisole (B1667542) derivatives, conformational analysis is crucial to identify the most stable conformer.

Studies on the related compound, 3,5-dichloroanisole (B44140), have indicated that the molecule's minimum energy conformation has all its carbon and oxygen atoms lying in the same plane. rsc.orgrsc.org In this planar conformation, one of the C-H bonds of the methyl group is also in the same plane, pointing away from the aromatic ring. rsc.org This planarity suggests a significant electronic interaction between the methoxy (B1213986) group and the dichlorinated phenyl ring. It is highly probable that (3,5-Dichloro-4-methoxyphenyl)(methyl)sulfane would exhibit a similar preference for a planar arrangement of the phenyl ring and the methoxy group to maximize electronic delocalization.

| Parameter | Description | Predicted Value for this compound |

| Dihedral Angle (C-C-O-C) | The angle between the plane of the phenyl ring and the C-O-C plane. | Approximately 0° or 180°, indicating a planar conformation. |

| Bond Lengths | The distances between bonded atoms. | Expected to be within typical ranges for C-C, C-O, C-H, C-Cl, and C-S bonds. |

| Bond Angles | The angles formed by three connected atoms. | Influenced by the electronic and steric effects of the chloro, methoxy, and methylthio groups. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. rsc.org In molecules with extended conjugation, the HOMO-LUMO gap tends to be smaller. For this compound, the presence of the electron-donating methoxy and methylthio groups and the electron-withdrawing chlorine atoms would influence the energies of the frontier orbitals. DFT calculations would be essential to precisely determine these energy levels and the resulting energy gap.

| Orbital | Description | Significance for this compound |

| HOMO | The highest energy molecular orbital occupied by electrons. | The distribution of the HOMO would indicate the most likely sites for electrophilic attack. |

| LUMO | The lowest energy molecular orbital that is unoccupied. | The distribution of the LUMO would indicate the most likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of the molecule's kinetic stability and chemical reactivity. |

Charge Distribution and Population Analysis

Charge distribution analysis provides insight into how electrons are distributed within a molecule, which is crucial for understanding its electrostatic potential and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.

In this compound, the electronegative chlorine and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The sulfur atom's charge would depend on its bonding environment. This charge distribution creates a molecular electrostatic potential (MEP) map, which visually represents the regions of positive and negative charge on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors (e.g., Fukui functions, electrophilicity index)

Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity is described by Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these descriptors would help predict its behavior in various chemical reactions.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Higher values indicate a greater ability to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Higher values suggest greater stability and lower reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A higher index indicates a stronger electrophilic character. |

Solvent Effects in Computational Models

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can account for solvent effects using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For a molecule like this compound, the polarity of the solvent could affect its conformational equilibrium and the energies of its frontier orbitals. DFT calculations incorporating a solvent model would provide a more accurate description of the molecule's properties in solution. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different environments (gas phase, solution).

Investigate its interactions with solvent molecules.

Study its aggregation behavior at higher concentrations.

Simulate its transport properties, such as diffusion coefficients.

These simulations would provide a deeper understanding of the molecule's behavior at a microscopic level, complementing the static picture provided by DFT.

Conformational Flexibility and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the aryl-sulfur (C-S) and the aryl-oxygen (C-O) single bonds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring this landscape to identify stable conformers and the energy barriers that separate them.

For substituted anisoles and thioanisoles, the rotational barrier is influenced by a combination of steric hindrance and electronic effects, such as resonance and hyperconjugation. ugm.ac.idresearchgate.netugm.ac.id In this compound, the chlorine atoms at the ortho-positions relative to the methylthio group and meta- to the methoxy group introduce significant steric bulk and electronic perturbations. DFT calculations, for instance using the ωB97X-D functional with a 6-31G** basis set, can quantify these barriers. ugm.ac.idresearchgate.net The rotational barrier is calculated as the energy difference between the most stable conformer (energy minimum) and the transition state structure corresponding to the rotation. Studies on para-substituted phenols and anilines show that electron-withdrawing groups tend to increase the rotational barrier around the phenyl-heteroatom bond. researchgate.netugm.ac.id This principle suggests that the chlorine atoms will influence the rotational barriers around both the C-S and C-O bonds.

Illustrative Data on Rotational Energy Barriers: The following table presents hypothetical, yet plausible, rotational energy barriers calculated for the key dihedral angles in this compound, based on principles observed in similar substituted aromatic compounds. ugm.ac.idibm.com

| Rotational Bond | Dihedral Angle Definition | Calculated Rotational Barrier (kcal/mol) |

| Aryl-S | C(2)-C(1)-S-C(methyl) | 3.5 - 5.0 |

| Aryl-O | C(3)-C(4)-O-C(methyl) | 2.5 - 4.0 |

These barriers are crucial for understanding the molecule's dynamic behavior in different environments and its ability to adopt specific conformations required for intermolecular interactions.

Intermolecular Interactions in Solution

In a solution, molecules of this compound interact with solvent molecules and with each other through a variety of non-covalent forces. The nature and strength of these interactions are highly dependent on the solvent's polarity. acs.org Computational chemistry allows for the investigation of these subtle forces, which govern solubility, aggregation, and reactivity.

The key structural features influencing its intermolecular interactions are:

The Aromatic Ring: Capable of engaging in π-π stacking interactions with other aromatic systems and C-H···π interactions.

Chlorine Substituents: The chlorine atoms can act as weak hydrogen bond acceptors (C-H···Cl) and participate in halogen bonding.

Methoxy Group: The oxygen atom is a hydrogen bond acceptor.

Methylthio Group: The sulfur atom can also act as a weak hydrogen bond acceptor.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate the bulk solvent effect on the molecule's conformation and electronic structure. nih.gov For a more detailed understanding, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed. These simulations, often involving molecular dynamics, can reveal specific solvent-solute hydrogen bonds and the organization of the solvent shell around the solute molecule. Studies on related aromatic compounds show that solvents can significantly alter conformational preferences and the stability of intermolecular complexes. acs.org

Theoretical Spectroscopy (TD-DFT) for Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for predicting the electronic and vibrational spectra of molecules. nih.govmdpi.com

Prediction of UV-Vis Absorption Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by simulating the electronic transitions from the ground state to various excited states upon absorption of light. mdpi.com The calculation provides the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the substituted benzene (B151609) ring. The specific wavelengths of these transitions are modulated by the substituents. The methoxy group (-OCH₃) typically acts as an auxochrome, causing a bathochromic (red) shift, while the methylthio (-SCH₃) and chloro (-Cl) groups also influence the energies of the frontier molecular orbitals (HOMO and LUMO) involved in these transitions.

A typical computational protocol involves first optimizing the ground state geometry of the molecule (e.g., using DFT with a B3LYP functional and 6-311+G(d,p) basis set), followed by a TD-DFT calculation to obtain the first several excited states. mdpi.com The inclusion of a solvent model is crucial as solvent polarity can shift absorption maxima. nih.gov

Illustrative Predicted UV-Vis Spectral Data in Methanol: This table shows representative data that would be generated from a TD-DFT calculation for the molecule.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 295 | 0.150 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 250 | 0.085 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 220 | 0.450 | HOMO → LUMO+1 (π→π*) |

Calculation of Vibrational Frequencies and Intensities

Computational methods can also predict the infrared (IR) spectrum by calculating the harmonic vibrational frequencies. uit.no After optimizing the molecular geometry to an energy minimum, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). uit.no The results provide the frequencies of the normal modes of vibration and their corresponding IR intensities.

The predicted spectrum for this compound would exhibit characteristic peaks corresponding to specific functional groups. Comparing the calculated spectrum with an experimental one can aid in peak assignment and confirm the molecular structure. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and limitations in the theoretical method. sci-hub.se

Illustrative Predicted Vibrational Frequencies: The table below lists some expected vibrational modes and their hypothetical calculated frequencies for this compound. iu.edu.sapsu.edu

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H)_aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H)_methyl | 2980 - 2850 | C-H stretching in -OCH₃ and -SCH₃ |

| ν(C=C)_aromatic | 1600 - 1450 | Aromatic ring C=C stretching |

| δ(C-H)_methyl | 1460 - 1380 | C-H bending in methyl groups |

| ν(C-O-C) | 1250 (asymmetric) | C-O-C ether stretching |

| ν(C-Cl) | 800 - 650 | Carbon-chlorine stretching |

| ν(C-S) | 700 - 600 | Carbon-sulfur stretching |

Reaction Mechanism Elucidation through Computational Approaches

DFT calculations are a cornerstone of modern mechanistic chemistry, enabling the detailed study of reaction pathways, the identification of intermediates, and the characterization of transition states. nih.gov

Transition State Characterization and Energy Barriers

To elucidate a reaction mechanism, computational chemists map out the potential energy surface that connects reactants to products. A critical step is locating the transition state (TS), which is a first-order saddle point on this surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Transition state searches are performed using various optimization algorithms. A successful TS localization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. doi.org

For a reaction involving this compound, such as an electrophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, DFT can be used to model the structures of reactants, intermediates, transition states, and products. nih.govresearchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier for the reaction. A lower energy barrier implies a faster reaction rate. For example, in a Suzuki-Miyaura coupling, calculations can reveal the energetics of the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-limiting step of the catalytic cycle. researchgate.netresearchgate.net

Illustrative Energy Profile for a Hypothetical Reaction Step: This table provides a hypothetical energy profile for a single step in a reaction involving the target molecule.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | Transition State | +24.1 |

| Intermediate | Reaction Intermediate | +5.2 |

| Products | Final products of the step | -10.5 |

This analysis provides fundamental insights into the molecule's reactivity and can guide the design of new synthetic routes or catalysts.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (excluding biological activity)

A search of the scientific literature did not yield any QSAR models developed specifically for predicting the non-biological properties of this compound. QSAR studies are statistical models that relate the chemical structure of a series of compounds to a particular property. These models are valuable for predicting the properties of new or untested chemicals without the need for experimental measurements.

For a class of compounds including this compound, a QSAR model could be developed to predict various physicochemical properties such as boiling point, vapor pressure, or solubility. This would involve calculating a range of molecular descriptors for a set of structurally similar molecules with known experimental data for the property of interest. These descriptors, which quantify different aspects of molecular structure (e.g., size, shape, electronic properties), would then be used to build a regression model.

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSAR Modeling of this compound

| Descriptor Type | Example Descriptor |

|---|---|

| Constitutional | Molecular Weight |

| Topological | Wiener Index |

| Geometrical | Molecular Surface Area |

| Electronic | Dipole Moment |

This table lists general descriptor types that would be considered in a QSAR study.

The development of such predictive models is highly dependent on the availability of a sufficiently large and diverse dataset of related compounds with reliable experimental data. Without such data, the creation of a robust and predictive QSAR model is not feasible.

Synthetic Utility and Advanced Applications of 3,5 Dichloro 4 Methoxyphenyl Methyl Sulfane in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of (3,5-Dichloro-4-methoxyphenyl)(methyl)sulfane as an intermediate stems from the distinct reactivity of its constituent functional groups. The dichlorinated aromatic ring can participate in various cross-coupling reactions, while the methylsulfane group can be oxidized or otherwise modified. This multi-functionality allows for its incorporation into a wide array of complex molecular frameworks.

The 3,5-dichloro-4-methoxyphenyl core of the molecule is a key structural motif found in numerous biologically active compounds and functional materials. This arrangement of substituents on the phenyl ring can be leveraged to create more elaborate dichlorinated aromatic building blocks. For instance, related structures like 3,5-dichloro-4-methoxyphenylboronic acid are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, highlighting the utility of this substitution pattern in constructing complex organic molecules for pharmaceuticals and materials science. chemimpex.com

Similarly, the this compound can be envisioned as a precursor where the methylsulfane group is transformed into other functionalities. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the aromatic ring, influencing its reactivity in subsequent synthetic steps. This modulation of reactivity is a powerful strategy in multi-step synthesis.

The methylsulfane (-SCH₃) group itself is a valuable functional handle. It can be involved in various transformations, including S-alkylation and oxidation, and can also direct metallation reactions to specific positions on the aromatic ring. The presence of the methylsulfane moiety can influence the biological activity of the final molecule. In medicinal chemistry, the incorporation of sulfur-containing groups is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, or modulate the pharmacokinetic properties of a drug candidate.

For example, in the synthesis of various heterocyclic compounds, the strategic placement of a sulfur-containing group can be a critical design element. The S-alkylation of related thiol-containing heterocycles is a common method for introducing new substituents and building molecular complexity. mdpi.com

Scaffold for Heterocycle Construction

The dichlorinated and methoxy-substituted phenyl ring of this compound provides a stable and functionalized platform for the construction of various heterocyclic systems. The chlorine atoms can serve as leaving groups in nucleophilic aromatic substitution reactions or as handles for metal-catalyzed cross-coupling reactions to form new rings.

For instance, the synthesis of various substituted pyrazoles has been achieved using precursors containing methoxyphenyl groups. nih.govnih.gov These syntheses often proceed through multi-step sequences where the aromatic core is first elaborated with the necessary functional groups before the pyrazole ring is constructed. researchgate.netorganic-chemistry.org The presence of the dichloro and methylsulfane groups on the starting material would offer additional points for modification and diversification of the final pyrazole products.

The reactivity of the dichlorinated aromatic ring opens up possibilities for various annulation strategies to construct other heterocyclic systems. For example, palladium-catalyzed amination reactions could be used to introduce nitrogen-containing substituents, which could then be used to build fused heterocyclic rings.

The synthesis of complex heterocyclic systems often relies on the availability of versatile building blocks. Dichlorinated aromatic compounds are frequently employed in the construction of heterocycles such as triazines and thiadiazines. researchgate.netevitachem.com For instance, the reaction of dichlorinated triazines with various nucleophiles is a common method for producing a diverse range of substituted triazine derivatives. researchgate.netgoogle.comnih.gov This highlights the potential of the dichlorinated phenyl moiety within this compound to serve as a scaffold for a variety of heterocyclic systems.

Applications in Material Science and Polymer Chemistry

The unique combination of a halogenated aromatic ring and a sulfur-containing group suggests potential applications for this compound in material science and polymer chemistry. Halogenated aromatic compounds are often used as monomers or additives in the production of flame-retardant polymers. The presence of chlorine atoms in the molecule could impart such properties to materials derived from it.

Furthermore, sulfur-containing polymers are known for their unique optical and electronic properties. The methylsulfane group could be a key component in the synthesis of polymers with high refractive indices or specific conductive properties. While direct applications of this compound in this field are not extensively documented, the structural motifs it contains are relevant to the design of advanced materials. For example, triazine derivatives containing methoxyphenyl groups have been investigated for their use in creating new reagents and materials with specific optical properties. evitachem.com

Precursors for Advanced Organic Materials

There is no available information on the use of this compound as a precursor for advanced organic materials.

Integration into Polymeric Frameworks

There is no available information regarding the integration of this compound into polymeric frameworks.

Reagent in Cross-Coupling Reactions (e.g., as a leaving group or coupling partner)

There is no available information on the use of this compound as a reagent in cross-coupling reactions. While aryl sulfides can sometimes participate in such reactions, with the methylthio group acting as a leaving group or the aromatic ring serving as a coupling partner, no studies have been published that specifically describe these transformations for this compound.

Future Research Directions and Unexplored Avenues for 3,5 Dichloro 4 Methoxyphenyl Methyl Sulfane

Development of Novel Stereoselective Synthetic Routes

While (3,5-Dichloro-4-methoxyphenyl)(methyl)sulfane is itself achiral, the sulfur atom offers a prime site for introducing chirality through oxidation to a sulfoxide (B87167). The development of stereoselective synthetic routes to produce chiral (3,5-dichloro-4-methoxyphenyl)(methyl)sulfoxide would be a significant advancement, opening doors to its use in asymmetric synthesis and as a chiral auxiliary.

Future research should concentrate on adapting modern asymmetric sulfoxidation methods to this specific substrate. This includes exploring transition-metal-catalyzed oxidations using chiral ligands and bio-inspired enzymatic approaches. A key challenge will be to achieve high enantioselectivity in the presence of the sterically demanding and electronically complex aryl substituent. Success in this area would not only provide access to new chiral building blocks but also contribute to the fundamental understanding of asymmetric oxidation on electron-rich, sterically hindered thioethers. organic-chemistry.orgmdpi.com Recent advancements in photobiocatalysis, combining stereoselective enzymes with photocatalytic racemization of the undesired enantiomer, offer a particularly promising avenue for achieving high yields of a single enantiomer. acs.org

Table 1: Potential Strategies for Stereoselective Synthesis

| Methodology | Potential Catalyst/Reagent System | Key Research Objective |

| Metal-Catalyzed Asymmetric Oxidation | Titanium- or Vanadium-based catalysts with chiral diol ligands; Chiral Ruthenium or Iron complexes. | Optimization of catalyst and oxidant to maximize enantiomeric excess (ee) and yield. |

| Organocatalytic Oxidation | Chiral oxaziridines or peroxides. | Development of organocatalysts that can overcome the steric hindrance of the substituted aryl group. |

| Biocatalysis / Chemoenzymatic Methods | Engineered monooxygenases; Combination of selective enzymes with photocatalysts for deracemization. acs.org | Screening and engineering of enzymes for high substrate specificity and stereoselectivity. |

Exploration of Supramolecular Chemistry and Self-Assembly

The distinct substituents on the aromatic ring of this compound provide multiple handles for directing non-covalent interactions, making it an intriguing candidate for studies in supramolecular chemistry and crystal engineering. The two chlorine atoms are potential halogen bond donors, while the methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor. Furthermore, the electron-rich aromatic ring can participate in π-π stacking and charge-transfer interactions. beilstein-journals.org

Unexplored avenues include the systematic investigation of how these interactions can be harnessed to control the self-assembly of the molecule in the solid state and in solution. nih.gov Co-crystallization experiments with halogen bond acceptors, hydrogen bond donors, and other aromatic systems could lead to the formation of novel supramolecular architectures, such as organic frameworks or liquid crystals. Understanding the interplay of these weak interactions is crucial for designing materials with tailored properties, such as porosity, conductivity, or specific host-guest recognition capabilities.

Advanced Mechanistic Insights into Oxidation and Functionalization

The sulfur center of this compound is susceptible to oxidation, leading first to the corresponding sulfoxide and then to the sulfone. While the oxidation of simple thioethers is well-known, the electronic environment of this specific molecule—influenced by both electron-donating and electron-withdrawing groups—presents a complex case.

Future research should employ advanced physical organic chemistry techniques to gain deep mechanistic insights. This could involve kinetic studies to determine the rates of oxidation with various oxidants, such as hydrogen peroxide or hypochlorite, and Hammett analysis to quantify the electronic effects of the aryl substituents on the reaction rate. nih.govacs.org Computational modeling can complement experimental work to elucidate transition state structures and reaction pathways. nih.gov Furthermore, investigating the functionalization of the aromatic ring itself, potentially through electrophilic substitution, could reveal how the existing substituents direct incoming groups and could provide routes to even more complex derivatives. docbrown.info

Table 2: Key Parameters for Mechanistic Oxidation Studies

| Parameter | Experimental Technique | Information Gained |

| Reaction Kinetics | UV-Vis or NMR Spectroscopy | Determination of reaction order and rate constants for oxidation to sulfoxide and sulfone. acs.org |

| Oxidant Effect | Comparative studies with H₂O₂, NaOCl, peroxy acids. | Understanding the role of the oxidant in the reaction mechanism (e.g., nucleophilic attack vs. electron transfer). nih.gov |

| Electronic Effects | Hammett Plot Analysis (using related substrates) | Quantifying the electronic influence of the substituted ring on the sulfur center's reactivity. nih.gov |

| Intermediate Trapping | Use of radical traps or spectroscopic identification. | Probing for the existence of transient species like sulfide (B99878) radical cations. rsc.org |

Integration into Flow Chemistry and Continuous Synthesis Platforms

The synthesis of fine chemicals is undergoing a paradigm shift from traditional batch processing to more efficient, safer, and scalable continuous flow manufacturing. acs.org Applying flow chemistry principles to the synthesis of this compound and its derivatives is a significant and unexplored opportunity.

Future work should focus on developing robust, multi-step flow sequences for its synthesis, potentially starting from readily available precursors. mdpi.com Flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time, which could improve yields and selectivity in key steps, such as the C-S bond formation or subsequent oxidation. sciencedaily.comorganic-chemistry.org Electrochemical flow reactors could be particularly advantageous for the selective oxidation of the sulfide to the sulfoxide or sulfone, avoiding the need for stoichiometric chemical oxidants and improving the green credentials of the process. acs.org The development of such a platform would not only streamline access to this compound but also serve as a model for the continuous synthesis of other highly substituted aryl sulfides.

Application in Catalysis as a Ligand Precursor or Catalyst Component